molecular formula C23H23N5O2S B2806324 2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1251603-81-2

2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2806324
CAS No.: 1251603-81-2
M. Wt: 433.53
InChI Key: QZNSVZNXCPGQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of triazolo[4,3-a]pyrazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties .

Scientific Research Applications

2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antibacterial and antiviral agent.

    Medicine: It is being investigated for its anticancer properties, particularly its ability to inhibit certain kinases involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties .

Future Directions

Future research could involve designing and synthesizing new derivatives of these compounds, evaluating their biological activities, and investigating their mechanisms of action . This could potentially lead to the development of more potent anticancer agents.

Preparation Methods

The synthesis of 2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple stepsThe reaction conditions often involve the use of various reagents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar compounds include other triazolo[4,3-a]pyrazine derivatives, such as those bearing different substituents on the pyrazine ring. These compounds share similar biological activities but differ in their potency and selectivity. For example, some derivatives may have stronger antibacterial activity, while others may be more effective as anticancer agents. The unique combination of the benzylthio and isopropylphenylacetamide groups in 2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide contributes to its distinct biological profile .

Properties

IUPAC Name

2-(8-benzylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-16(2)18-8-10-19(11-9-18)25-20(29)14-28-23(30)27-13-12-24-22(21(27)26-28)31-15-17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNSVZNXCPGQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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